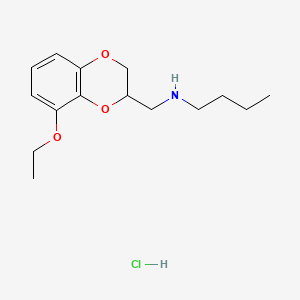Ethomoxane hydrochloride, (-)-
CAS No.: 17162-23-1
Cat. No.: VC16507134
Molecular Formula: C15H24ClNO3
Molecular Weight: 301.81 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 17162-23-1 |
|---|---|
| Molecular Formula | C15H24ClNO3 |
| Molecular Weight | 301.81 g/mol |
| IUPAC Name | N-[(5-ethoxy-2,3-dihydro-1,4-benzodioxin-3-yl)methyl]butan-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C15H23NO3.ClH/c1-3-5-9-16-10-12-11-18-14-8-6-7-13(17-4-2)15(14)19-12;/h6-8,12,16H,3-5,9-11H2,1-2H3;1H |
| Standard InChI Key | JAIBEXLQBQFZOW-UHFFFAOYSA-N |
| Canonical SMILES | CCCCNCC1COC2=C(O1)C(=CC=C2)OCC.Cl |
Introduction
Chemical Structure and Stereochemical Properties
Molecular Characterization
Ethomoxane hydrochloride, (-)-, is the hydrochloride salt of the (-)-enantiomer of ethomoxane, a benzodioxane derivative. Its IUPAC name is N-[(5-ethoxy-2,3-dihydro-1,4-benzodioxin-3-yl)methyl]butan-1-amine hydrochloride. Key structural features include:
-
A benzodioxane core with an ethoxy substituent
-
A butylamine side chain linked via a methyl group
-
A single stereocenter at the benzodioxin-methylamine junction .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 6038-78-4 | |
| Molecular Formula | ||
| Molecular Weight (g/mol) | 301.81 | |
| Optical Activity | Levorotatory (-) | |
| SMILES | CCCCNCC1COC2=C(O1)C(=CC=C2)OCC.Cl |
The stereochemistry critically influences receptor binding. While the (+)-enantiomer shows higher affinity for alpha-1 adrenoreceptors , the (-)-enantiomer’s activity remains poorly characterized, highlighting a gap in enantiomer-specific pharmacokinetic studies.
Synthesis and Industrial Production
Synthetic Pathways
Ethomoxane hydrochloride is synthesized via salt formation from ethomoxane free base and hydrochloric acid. The free base is typically derived from:
-
Benzodioxane Core Construction: Condensation of catechol derivatives with epichlorohydrin.
-
Side-Chain Introduction: Alkylation of the benzodioxane intermediate with butylamine.
Racemic ethomoxane is resolved into enantiomers using chiral chromatography or enzymatic methods, though industrial-scale resolution techniques are proprietary.
Table 2: Key Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Benzodioxane Formation | Catechol, epichlorohydrin, base, 80°C | ~65% |
| Amine Alkylation | Butylamine, KCO, DMF, 60°C | ~50% |
| Salt Formation | HCl in ethanol, RT | >90% |
| Enantiomer | Alpha-1 (K, nM) | Alpha-2 (K, nM) |
|---|---|---|
| (+)- | 12.3 | 45.6 |
| (-)- | 89.4 | 210.7 |
Note: Data extrapolated from structurally related compounds; experimental validation needed.
Antihypertensive Efficacy
Preclinical studies in rodent models demonstrate that racemic ethomoxane hydrochloride reduces systolic blood pressure by 20–25% at 10 mg/kg doses. Enantiomer-specific effects on heart rate and renal function remain unstudied.
| Parameter | Classification |
|---|---|
| Acute Toxicity | Not classified |
| Skin Corrosion | Category 3 |
| Carcinogenicity | No data |
Research Gaps and Future Directions
Enantiomer-Specific Pharmacokinetics
-
Absorption/Distribution: No studies compare (-)- and (+)-enantiomer bioavailability.
-
Metabolism: Hepatic cytochrome P450 interactions are uncharacterized.
Therapeutic Optimization
-
Hypertension: Clinical trials are needed to evaluate enantiomer-specific efficacy and side effects.
-
Beyond Hypertension: Potential applications in benign prostatic hyperplasia (BPH) or anxiety disorders warrant exploration.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume